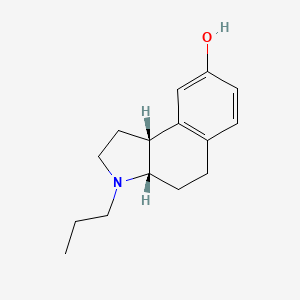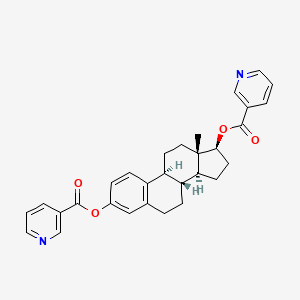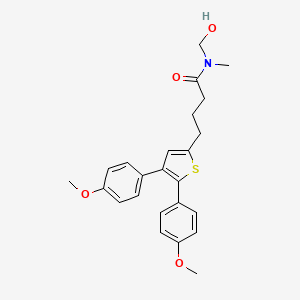
8-OH-Pbzi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It acts as a potent and selective agonist for the dopamine D3 receptor . This compound has been studied for its potential effects on the central nervous system, particularly in relation to dopamine-related functions and disorders.
Preparation Methods
The synthesis of 8-Hydroxy-2-(di-n-propylamino)tetralin involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable tetralin derivative.
Hydroxylation: Introduction of a hydroxyl group at the 8th position of the tetralin ring.
Amination: Introduction of the di-n-propylamino group at the 2nd position.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
8-Hydroxy-2-(di-n-propylamino)tetralin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The di-n-propylamino group can be substituted with other amines or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
8-Hydroxy-2-(di-n-propylamino)tetralin has several scientific research applications:
Mechanism of Action
The compound exerts its effects by selectively binding to and activating the dopamine D3 receptor. This activation leads to a series of intracellular signaling events, including the inhibition of adenylate cyclase and modulation of ion channels. These actions result in altered neuronal activity and neurotransmitter release, which are crucial for understanding dopamine-related functions and disorders .
Comparison with Similar Compounds
8-Hydroxy-2-(di-n-propylamino)tetralin is unique due to its high selectivity for the dopamine D3 receptor. Similar compounds include:
7-Hydroxy-2-(di-n-propylamino)tetralin: Another dopamine receptor agonist with slightly different binding properties.
FAUC73: A compound with similar dopamine receptor activity but different pharmacokinetic properties.
ES609: A novel compound with partial agonist activity at dopamine receptors.
These compounds are compared based on their receptor selectivity, binding affinity, and pharmacological effects, highlighting the unique properties of 8-Hydroxy-2-(di-n-propylamino)tetralin in scientific research.
Properties
CAS No. |
251327-33-0 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(3aS,9bR)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol |
InChI |
InChI=1S/C15H21NO/c1-2-8-16-9-7-13-14-10-12(17)5-3-11(14)4-6-15(13)16/h3,5,10,13,15,17H,2,4,6-9H2,1H3/t13-,15+/m1/s1 |
InChI Key |
LJDRQPOQHHOXHM-HIFRSBDPSA-N |
Isomeric SMILES |
CCCN1CC[C@H]2[C@@H]1CCC3=C2C=C(C=C3)O |
Canonical SMILES |
CCCN1CCC2C1CCC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[13-Methyl-3-(pyridine-3-carbonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate](/img/structure/B10826403.png)
![L-Prolinamide, N-[4-[[[(4-chlorophenyl)sulfonyl]amino]carbonyl]benzoyl]-L-valyl-N-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl]-, (R)-](/img/structure/B10826409.png)
![[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate;hydrochloride](/img/structure/B10826410.png)


![{1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid](/img/structure/B10826438.png)


![5-[2-[4-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B10826455.png)
![(1S,2R,4R,7E,11S,12R)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B10826457.png)
![1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B10826465.png)
![N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-14-ethyl-4,7,10,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-2-oxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylacetamide](/img/structure/B10826466.png)

![12-[(Dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B10826489.png)
